Enhanced Lipophilicity (LogP) Drives Differential Membrane Permeability and Non-Specific Binding
The 6-butyl substituent substantially increases the compound's calculated octanol-water partition coefficient (LogP) relative to the unsubstituted core and shorter alkyl chain analogs. This heightened lipophilicity is a primary driver of differential cellular permeability and off-target protein binding. The LogP for 6-butyl-1,3-benzothiazol-2-amine (free base) is reported as 3.91 [1], compared to 1.63 for unsubstituted 2-aminobenzothiazole [2], 2.92 for the 6-methyl analog [3], and 3.02 for the 6-ethyl analog . This trend demonstrates that the butyl group confers a LogP increase of approximately 2.3 units over the parent, a >10-fold difference in partition coefficient, which is a highly significant determinant of compound behavior in biological systems.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.91 (6-butyl-1,3-benzothiazol-2-amine, free base) [1] |
| Comparator Or Baseline | 1.63 (unsubstituted 2-aminobenzothiazole) [2]; 2.92 (6-methyl-1,3-benzothiazol-2-amine) [3]; 3.02 (6-ethyl-1,3-benzothiazol-2-amine) |
| Quantified Difference | +2.28 vs. unsubstituted; +0.99 vs. 6-methyl; +0.89 vs. 6-ethyl |
| Conditions | Calculated property based on chemical structure |
Why This Matters
Significantly higher LogP directly translates to increased membrane permeability and a greater propensity for non-specific binding to serum proteins and assay components, necessitating careful experimental design and data interpretation in cellular assays compared to less lipophilic analogs.
- [1] Chembase. 6-Butyl-benzothiazol-2-ylamine (CAS 65948-20-1): Calculated LogP = 3.909. View Source
- [2] Sielc. 2-Aminobenzothiazole (CAS 136-95-8): Calculated LogP = 1.63. View Source
- [3] Yybyy. 6-Methyl-1,3-benzothiazol-2-amine, hydrochloride (CAS 56896-76-5): Calculated LogP = 2.919. View Source
